Cas no 2137753-54-7 (1-Piperidinecarboxylic acid, 4-[5-[(chloromethoxy)carbonyl]-3-isoxazolyl]-, 1,1-dimethylethyl ester)
![1-Piperidinecarboxylic acid, 4-[5-[(chloromethoxy)carbonyl]-3-isoxazolyl]-, 1,1-dimethylethyl ester structure](https://ja.kuujia.com/scimg/cas/2137753-54-7x500.png)
1-Piperidinecarboxylic acid, 4-[5-[(chloromethoxy)carbonyl]-3-isoxazolyl]-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
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- 1-Piperidinecarboxylic acid, 4-[5-[(chloromethoxy)carbonyl]-3-isoxazolyl]-, 1,1-dimethylethyl ester
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- インチ: 1S/C15H21ClN2O5/c1-15(2,3)22-14(20)18-6-4-10(5-7-18)11-8-12(23-17-11)13(19)21-9-16/h8,10H,4-7,9H2,1-3H3
- InChIKey: AMRLBRDJHROZSC-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(C2C=C(C(OCCl)=O)ON=2)CC1
1-Piperidinecarboxylic acid, 4-[5-[(chloromethoxy)carbonyl]-3-isoxazolyl]-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-386951-0.1g |
tert-butyl 4-{5-[(chloromethoxy)carbonyl]-1,2-oxazol-3-yl}piperidine-1-carboxylate |
2137753-54-7 | 0.1g |
$1307.0 | 2023-03-02 | ||
Enamine | EN300-386951-1.0g |
tert-butyl 4-{5-[(chloromethoxy)carbonyl]-1,2-oxazol-3-yl}piperidine-1-carboxylate |
2137753-54-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-386951-0.25g |
tert-butyl 4-{5-[(chloromethoxy)carbonyl]-1,2-oxazol-3-yl}piperidine-1-carboxylate |
2137753-54-7 | 0.25g |
$1366.0 | 2023-03-02 | ||
Enamine | EN300-386951-2.5g |
tert-butyl 4-{5-[(chloromethoxy)carbonyl]-1,2-oxazol-3-yl}piperidine-1-carboxylate |
2137753-54-7 | 2.5g |
$2912.0 | 2023-03-02 | ||
Enamine | EN300-386951-5.0g |
tert-butyl 4-{5-[(chloromethoxy)carbonyl]-1,2-oxazol-3-yl}piperidine-1-carboxylate |
2137753-54-7 | 5.0g |
$4309.0 | 2023-03-02 | ||
Enamine | EN300-386951-10.0g |
tert-butyl 4-{5-[(chloromethoxy)carbonyl]-1,2-oxazol-3-yl}piperidine-1-carboxylate |
2137753-54-7 | 10.0g |
$6390.0 | 2023-03-02 | ||
Enamine | EN300-386951-0.5g |
tert-butyl 4-{5-[(chloromethoxy)carbonyl]-1,2-oxazol-3-yl}piperidine-1-carboxylate |
2137753-54-7 | 0.5g |
$1426.0 | 2023-03-02 | ||
Enamine | EN300-386951-0.05g |
tert-butyl 4-{5-[(chloromethoxy)carbonyl]-1,2-oxazol-3-yl}piperidine-1-carboxylate |
2137753-54-7 | 0.05g |
$1247.0 | 2023-03-02 |
1-Piperidinecarboxylic acid, 4-[5-[(chloromethoxy)carbonyl]-3-isoxazolyl]-, 1,1-dimethylethyl ester 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
1-Piperidinecarboxylic acid, 4-[5-[(chloromethoxy)carbonyl]-3-isoxazolyl]-, 1,1-dimethylethyl esterに関する追加情報
Introduction to 1-Piperidinecarboxylic acid, 4-[5-[(chloromethoxy)carbonyl]-3-isoxazolyl]-, 1,1-dimethylethyl ester (CAS No. 2137753-54-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 1-Piperidinecarboxylic acid, 4-[5-[(chloromethoxy)carbonyl]-3-isoxazolyl]-, 1,1-dimethylethyl ester, identified by its CAS number 2137753-54-7, represents a significant advancement in the realm of chemical biology and medicinal chemistry. This intricate molecule, featuring a piperidine core conjugated with an isoxazole moiety and a chloromethoxy carbonyl group, has garnered attention for its potential in modulating biological pathways and serving as a versatile scaffold for drug discovery. The structural complexity of this compound not only underscores its synthetic elegance but also hints at its multifaceted utility in addressing complex biological challenges.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds due to their inherent biological activity and structural diversity. Among these, piperidine derivatives have emerged as pivotal motifs in medicinal chemistry, owing to their favorable pharmacokinetic properties and ability to interact with a wide array of biological targets. The presence of the isoxazole ring in 1-Piperidinecarboxylic acid, 4-[5-[(chloromethoxy)carbonyl]-3-isoxazolyl]-, 1,1-dimethylethyl ester adds another layer of functionality, enabling it to engage with enzymes and receptors in novel ways. This combination of structural features makes it an attractive candidate for further investigation.
The chloromethoxy carbonyl substituent is particularly noteworthy, as it introduces both electrophilic and nucleophilic reactivity, facilitating diverse chemical transformations. This attribute is particularly valuable in synthetic chemistry, where such functional groups are often employed as handles for further derivatization. Moreover, the dimethyl ester at the piperidine nitrogen enhances solubility and metabolic stability, making this compound more amenable for in vivo applications. These features collectively position 1-Piperidinecarboxylic acid, 4-[5-[(chloromethoxy)carbonyl]-3-isoxazolyl]-, 1,1-dimethylethyl ester as a promising building block for the development of novel therapeutic agents.
Recent studies have highlighted the importance of isoxazole derivatives in medicinal chemistry due to their broad spectrum of biological activities. Isoxazoles are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, among others. The incorporation of an isoxazole ring into the piperidine scaffold in 1-Piperidinecarboxylic acid, 4-[5-[(chloromethoxy)carbonyl]-3-isoxazolyl]-, 1,1-dimethylethyl ester not only leverages these established bioactivities but also introduces new opportunities for modulating target specificity. This dual functionality makes it an intriguing candidate for exploring structure-activity relationships (SARs) in drug discovery campaigns.
The dimethyl ester group at the piperidine nitrogen serves multiple purposes beyond enhancing solubility. It can act as a protecting group during synthetic manipulations and can be hydrolyzed under specific conditions to yield a carboxylic acid derivative. This versatility allows chemists to fine-tune the properties of the compound depending on the desired application. For instance, hydrolysis of the ester group can increase water solubility while retaining the core pharmacophoric elements necessary for biological activity.
In the context of drug development, the chloromethoxy carbonyl group is particularly interesting because it can be readily transformed into other functional groups through nucleophilic substitution reactions. This reactivity has been exploited in various synthetic strategies to introduce diverse substituents at this position. Such modifications are crucial for optimizing pharmacological properties such as potency, selectivity, and pharmacokinetics. The ability to perform these transformations with high efficiency makes 1-Piperidinecarboxylic acid, 4-[5-[(chloromethoxy)carbonyl]-3-isoxazolyl]-, 1,1-dimethylethyl ester a valuable intermediate in synthetic pipelines.
One of the most compelling aspects of this compound is its potential application in modulating enzyme activity. Piperidine derivatives are known to interact with enzymes such as kinases and phosphodiesterases through their piperidine core. The additional isoxazole moiety further expands this interaction profile by introducing new hydrogen bonding opportunities and steric interactions with enzyme active sites. These interactions are critical for achieving high affinity and selectivity in drug design.
Recent advances in computational chemistry have enabled researchers to predict binding affinities and interactions between molecules like 1-Piperidinecarboxylic acid, 4-[5-[(chloromethoxy)carbonyl]-3-isoxazolyl]-, 1,1-dimethylethyl ester and biological targets with unprecedented accuracy. These computational tools have been instrumental in guiding experimental efforts by identifying promising scaffolds and predicting potential binding modes. By integrating experimental data with computational modeling strategies
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